Lipophilicity (XLogP3) Distinction Between 7,8-Dimethyl and Unsubstituted 4-Hydroxyquinoline-3-carboxylic Acid
The 7,8-dimethyl substitution significantly elevates lipophilicity relative to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 value of 2.6, while 4-hydroxyquinoline-3-carboxylic acid (unsubstituted) has an XLogP3 of approximately 0.8 [1][2]. This 1.8 log-unit increase corresponds to a ~63-fold higher octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and off-target promiscuity. The difference is attributed to the additive hydrophobic contribution of two methyl groups on the quinoline ring [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Hydroxyquinoline-3-carboxylic acid (unsubstituted), XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 = +1.8 (63-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 algorithm (PubChem) for both compounds |
Why This Matters
Selecting the wrong analog with 1.8 log units lower lipophilicity will drastically alter membrane penetration and off-target binding, invalidating structure-activity relationship (SAR) conclusions.
- [1] PubChem. 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. CID 735358. https://pubchem.ncbi.nlm.nih.gov/compound/735358 View Source
- [2] PubChem. 4-Hydroxyquinoline-3-carboxylic acid. CID 135409400. https://pubchem.ncbi.nlm.nih.gov/compound/135409400 View Source
- [3] Baker BR, Bramhall RR. Irreversible enzyme inhibitors. 191. Hydrophobic bonding to some dehydrogenases by 6-, 7-, or 8-substituted-4-hydroxyquinoline-3-carboxylic acids. J Med Chem. 1972;15(3):235-237. View Source
